N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid moiety, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of proteases, making it a useful tool for studying enzyme function and inhibition .
Medicine
In medicine, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is investigated for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases involving protease activity, such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity and stability make it suitable for applications in polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound binds to the active site and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with similar applications in medicine.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structural features, which allow for versatile reactivity and applications. Its combination of a boronic acid group with a pyrrolidine ring and acetamido-hydroxybutanamido moieties provides a distinct set of chemical and biological properties .
Properties
CAS No. |
915283-88-4 |
---|---|
Molecular Formula |
C12H22BN3O6 |
Molecular Weight |
315.13 g/mol |
IUPAC Name |
[1-[2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(17)11(15-8(2)18)12(20)14-6-10(19)16-5-3-4-9(16)13(21)22/h7,9,11,17,21-22H,3-6H2,1-2H3,(H,14,20)(H,15,18)/t7-,9?,11+/m1/s1 |
InChI Key |
JEYUNIOTAPWACH-DLSRMIIKSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C(C(C)O)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.